molecular formula C21H22ClN3O3 B2964549 1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one CAS No. 899999-62-3

1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B2964549
CAS No.: 899999-62-3
M. Wt: 399.88
InChI Key: INTKREOBXIBSDS-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazinone core, substituted with a chloro-methylphenyl group and a dimethoxyphenylethylamino group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinone core, followed by the introduction of the chloro-methylphenyl and dimethoxyphenylethylamino substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its reactivity or stability.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activities could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-2-methylphenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-14-16(22)5-4-6-17(14)25-12-11-24-20(21(25)26)23-10-9-15-7-8-18(27-2)19(13-15)28-3/h4-8,11-13H,9-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTKREOBXIBSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=CN=C(C2=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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